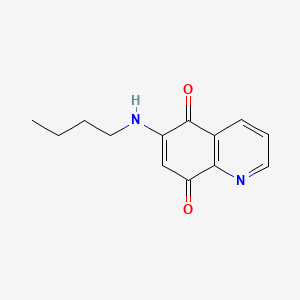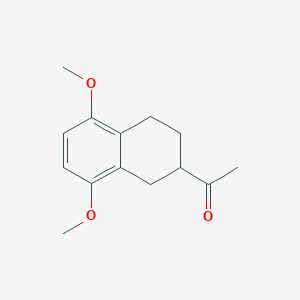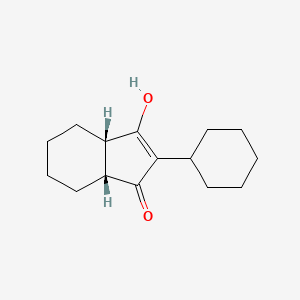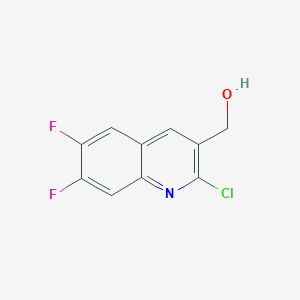![molecular formula C15H22N2 B11878195 2-{[(2S)-1-Methylpyrrolidin-2-yl]methyl}-1,2,3,4-tetrahydroisoquinoline CAS No. 159497-36-6](/img/structure/B11878195.png)
2-{[(2S)-1-Methylpyrrolidin-2-yl]methyl}-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-((1-Methylpyrrolidin-2-yl)methyl)-1,2,3,4-tetrahydroisoquinoline is a chiral compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((1-Methylpyrrolidin-2-yl)methyl)-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-methylpyrrolidine and 1,2,3,4-tetrahydroisoquinoline.
Reaction Conditions: The key step involves the alkylation of 1,2,3,4-tetrahydroisoquinoline with 1-methylpyrrolidine under basic conditions. Common bases used include sodium hydride or potassium carbonate.
Purification: The product is then purified using standard techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of (S)-2-((1-Methylpyrrolidin-2-yl)methyl)-1,2,3,4-tetrahydroisoquinoline may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in scaling up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-((1-Methylpyrrolidin-2-yl)methyl)-1,2,3,4-tetrahydroisoquinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom of the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Applications De Recherche Scientifique
(S)-2-((1-Methylpyrrolidin-2-yl)methyl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (S)-2-((1-Methylpyrrolidin-2-yl)methyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A simpler analog without the pyrrolidine moiety.
1-Methylpyrrolidine: A simpler analog without the tetrahydroisoquinoline moiety.
Uniqueness
(S)-2-((1-Methylpyrrolidin-2-yl)methyl)-1,2,3,4-tetrahydroisoquinoline is unique due to its chiral nature and the presence of both the pyrrolidine and tetrahydroisoquinoline moieties. This combination imparts distinct biological activities and makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
159497-36-6 |
|---|---|
Formule moléculaire |
C15H22N2 |
Poids moléculaire |
230.35 g/mol |
Nom IUPAC |
2-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C15H22N2/c1-16-9-4-7-15(16)12-17-10-8-13-5-2-3-6-14(13)11-17/h2-3,5-6,15H,4,7-12H2,1H3/t15-/m0/s1 |
Clé InChI |
UFRIEVVMSCERPQ-HNNXBMFYSA-N |
SMILES isomérique |
CN1CCC[C@H]1CN2CCC3=CC=CC=C3C2 |
SMILES canonique |
CN1CCCC1CN2CCC3=CC=CC=C3C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-Chloro-1-(pyridin-4-YL)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11878155.png)
![1-(6-(Trifluoromethyl)-3H-imidazo[4,5-b]pyridin-2-yl)ethanamine](/img/structure/B11878159.png)
![6-Hydroxy-2H-naphtho[2,1-e][1,3]oxazine-2,4(3H)-dione](/img/structure/B11878165.png)






